REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[CH:4](Br)[CH3:5].[O-:8][C:9]#[N:10].[K+].[CH3:12][OH:13]>>[CH3:1][O:2][C:3](=[O:7])[CH:4]([NH:10][C:9]([O:13][CH3:12])=[O:8])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
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11.69 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)Br)=O
|
Name
|
potassium cyanate
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
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7.85 g
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
2-methoxycarbonylaminopropionic acid methyl ester
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Type
|
product
|
Smiles
|
COC(C(C)NC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.66 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |